molecular formula C13H23NO3S B6804434 N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide

N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide

Cat. No.: B6804434
M. Wt: 273.39 g/mol
InChI Key: WPOBIOAHYYUQLE-UHFFFAOYSA-N
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Description

N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentene ring, a methylpropyl group, and an oxolane ring attached to a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-13(2,11-5-3-4-6-11)10-14-18(15,16)12-7-8-17-9-12/h5,12,14H,3-4,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOBIOAHYYUQLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1CCOC1)C2=CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the sulfonamide group through sulfonation reactions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions: N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

  • N-allyl-N-(2-cyclopenten-1-yl)-3,4,5-trimethoxybenzamide
  • 1-Cyclopenten-1-yl[2-[(1Z)-1-methyl-1-propenyl]-3-cyclopenten-1-yl]methanone

Comparison: Compared to similar compounds, N-[2-(cyclopenten-1-yl)-2-methylpropyl]oxolane-3-sulfonamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxolane ring and sulfonamide group provides additional sites for chemical modification, enhancing its versatility in various applications.

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